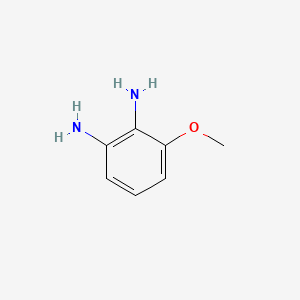

3-Methoxybenzene-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLWXPJTAKXXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276664 | |

| Record name | 3-methoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37466-89-0 | |

| Record name | 3-Methoxy-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37466-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-Methoxybenzene-1,2-diamine (CAS 37466-89-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 3-Methoxybenzene-1,2-diamine, a key building block in medicinal chemistry and materials science.

Physicochemical and Safety Properties

This compound, also known as 2,3-diaminoanisole, is a substituted aromatic diamine. Its physicochemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 37466-89-0 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| Appearance | Solid, Low Melting Solid | [3] |

| Melting Point | 39-40 °C | [4] |

| Boiling Point | 114-116 °C @ 0.5 Torr | [4] |

| Water Solubility | Slightly soluble (5.9 g/L at 25 °C) | [5] |

| pKa | 4.10 ± 0.10 (Predicted) | [5] |

| LogP | 0.8596 | [6] |

| Topological Polar Surface Area | 61.3 Ų | [2] |

Table 2: Safety Information for this compound

| Hazard Statement | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [2] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2] |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation | [2] |

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

Spectroscopic Data

While specific spectra are not publicly available in the search results, spectroscopic data including ¹H NMR, ¹³C NMR, LC-MS, and HPLC are available from various chemical suppliers.[2] It is recommended to obtain a Certificate of Analysis (CoA) from the supplier for detailed spectral information.

Experimental Protocols

3.1. Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding dinitro or nitro-amino precursor. A general protocol for the reduction of a nitro group on an aromatic ring is provided below.

Experimental Protocol: Reduction of 3-Methoxy-2-nitroaniline

-

Materials:

-

3-Methoxy-2-nitroaniline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-Methoxy-2-nitroaniline (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

-

Synthesis workflow for this compound.

3.2. Synthesis of Benzimidazole Derivatives

This compound is a key precursor for the synthesis of various heterocyclic compounds, most notably benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents.

Experimental Protocol: Synthesis of 4-Methoxy-1H-benzimidazole

-

Materials:

-

This compound

-

Formic acid (88%)

-

Sodium hydroxide (NaOH)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, add this compound (1 equivalent) and formic acid (2-3 equivalents).

-

Heat the mixture to 100-110 °C and maintain for 2-3 hours with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully add water and neutralize the mixture with a 10% aqueous solution of sodium hydroxide until a precipitate is formed.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 4-Methoxy-1H-benzimidazole.

-

Workflow for the synthesis of 4-Methoxy-1H-benzimidazole.

3.3. Synthesis of Quinoxaline Derivatives

Quinoxalines, another important class of nitrogen-containing heterocycles with diverse biological activities, can be readily synthesized from this compound.

Experimental Protocol: General Synthesis of Quinoxalines

-

Materials:

-

This compound

-

An appropriate 1,2-dicarbonyl compound (e.g., benzil)

-

Ethanol or acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve this compound (1 equivalent) and the 1,2-dicarbonyl compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

-

Heat the reaction mixture to reflux for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

General synthesis of quinoxalines.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its primary utility lies in its role as a precursor to heterocyclic systems.

-

Benzimidazoles: The benzimidazole scaffold, readily accessible from this compound, is a core component of numerous approved drugs with diverse therapeutic activities, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents.

-

Quinoxalines: Quinoxaline derivatives synthesized from this diamine have shown a broad spectrum of pharmacological properties, including antibacterial, antiviral, and anticancer activities.

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of more complex drug candidates, where the methoxy group can be used to fine-tune the electronic and steric properties of the final molecule to optimize its pharmacological profile.

-

Reference Material: this compound is also utilized as a well-characterized reference material in drug development and quality control processes.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the direct biological activity or involvement in specific signaling pathways of this compound itself. The biological effects reported in the literature are predominantly associated with its derivatives, particularly benzimidazoles and quinoxalines. The diverse biological activities of these derivatives suggest that they interact with a wide range of biological targets, including enzymes and receptors. Further research is warranted to explore the direct pharmacological profile of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmacologically relevant heterocyclic compounds. Its well-defined physicochemical properties and reactivity make it an important tool for researchers and professionals in the field of drug discovery and development. The experimental protocols provided herein offer a foundation for the synthesis and utilization of this key building block in the creation of novel molecular entities with potential therapeutic applications.

References

- 1. This compound | C7H10N2O | CID 184268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 37466-89-0|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 6. 4-Methoxy-o-phenylenediamine | C7H10N2O | CID 153404 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Properties of 2,3-Diaminoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3-Diaminoanisole (also known as 3-Methoxybenzene-1,2-diamine), a significant aromatic amine intermediate. The information is curated for professionals in research and development who require precise data for synthesis, analysis, and further application.

Core Physical and Chemical Properties

2,3-Diaminoanisole is a substituted aniline derivative with adjacent amino groups, making it a valuable precursor in the synthesis of various heterocyclic compounds. Its properties are summarized below.

Data Presentation: Physical Properties

| Property | Value | Source(s) |

| CAS Number | 37466-89-0 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Appearance | Brown - Purple solid, crystalline | [3] |

| Melting Point | 39 - 40 °C | [1] |

| Boiling Point | 114-116 °C (at 0.5 Torr) | [4] |

| Solubility | Slightly soluble in water | [1][4] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 3-Methoxy-o-phenylenediamine, 2-Amino-3-methoxyaniline | [1] |

Note: A melting point of 77-78°C has also been reported, suggesting potential variability based on purity or crystalline form.[4]

Chemical Reactivity and Synthetic Applications

The key feature of 2,3-Diaminoanisole's reactivity is the presence of two amino groups in an ortho position on the benzene ring. This arrangement makes it an excellent building block for condensation and cyclization reactions to form fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

Synthesis of Heterocyclic Compounds

2,3-Diaminoanisole is a precursor for synthesizing various heterocyclic compounds, most notably benzimidazoles and quinoxalines.

-

Benzimidazole Formation: The reaction of 2,3-Diaminoanisole with aldehydes or carboxylic acids (or their derivatives) leads to the formation of 6-methoxy-substituted benzimidazoles.

-

Quinoxaline Formation: Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil) yields 5-methoxy-substituted quinoxalines.

The diagram below illustrates these fundamental reaction pathways.

Experimental Protocols

While specific, validated protocols for 2,3-Diaminoanisole are not widely published, methodologies can be reliably adapted from analogous ortho-diamines. The following are generalized protocols for its synthesis and a key reaction.

Protocol 1: General Procedure for the Synthesis of 2,3-Diaminoanisole

This protocol is based on the common synthetic route of reducing a nitroaniline precursor. The typical starting material would be 3-methoxy-2-nitroaniline or 2-methoxy-6-nitroaniline.

Materials:

-

3-Methoxy-2-nitroaniline (or isomer)

-

10% Palladium on activated carbon (Pd/C) catalyst

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂) source

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

Methodology:

-

Preparation: A hydrogenation reactor is charged with the nitroaniline precursor and a suitable solvent (e.g., ethanol). The vessel is flushed with an inert gas.

-

Catalyst Addition: A catalytic amount of 10% Pd/C (typically 1-5 mol%) is carefully added under the inert atmosphere.

-

Hydrogenation: The reactor is sealed, purged, and then pressurized with hydrogen gas (a balloon or a pressure reactor setup can be used, typically from atmospheric pressure to 50 psi).

-

Reaction: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, the reactor is purged with inert gas. The reaction mixture is filtered through a pad of filter aid to remove the palladium catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 2,3-Diaminoanisole.

-

Purification: The product can be further purified by column chromatography or recrystallization if necessary. Due to its sensitivity to air, purification and storage should be conducted under an inert atmosphere.

Protocol 2: General Procedure for Quinoxaline Synthesis

This protocol describes the condensation reaction of 2,3-Diaminoanisole with a 1,2-dicarbonyl compound.

Materials:

-

2,3-Diaminoanisole

-

1,2-dicarbonyl compound (e.g., benzil)

-

Ethanol (solvent)

-

Ice bath

Methodology:

-

Dissolution: Dissolve the 1,2-dicarbonyl compound (1 molar equivalent) in warm ethanol in a round-bottom flask. In a separate beaker, dissolve 2,3-Diaminoanisole (1 molar equivalent) in ethanol.

-

Reaction: Add the 2,3-Diaminoanisole solution to the dicarbonyl solution. Stir the mixture at room temperature or with gentle heating.

-

Crystallization: Once the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

The workflow for this type of condensation reaction is visualized below.

Spectral Data

Safety and Handling

2,3-Diaminoanisole is classified as a hazardous substance.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid dust formation.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is noted to be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) away from oxidizing agents.[1]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Avoid release into the environment.

References

An In-depth Technical Guide to the Structure and Molecular Geometry of 3-Methoxy-o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-o-phenylenediamine, also known as 3-methoxybenzene-1,2-diamine, is an aromatic organic compound with significant potential in pharmaceutical synthesis and materials science. Its chemical formula is C₇H₁₀N₂O, and its structure consists of a benzene ring substituted with two adjacent amine groups and a methoxy group. This guide provides a detailed analysis of the molecular structure and geometry of 3-Methoxy-o-phenylenediamine, based on computational modeling, to facilitate its application in research and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2,3-Diaminoanisole |

| CAS Number | 37466-89-0 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| SMILES | COC1=CC=CC(N)=C1N |

| InChI Key | BFLWXPJTAKXXKT-UHFFFAOYSA-N |

Molecular Structure

The foundational structure of 3-Methoxy-o-phenylenediamine is a benzene ring. This core is substituted with a methoxy group (-OCH₃) and two amine groups (-NH₂) at positions 1, 2, and 3 of the ring, respectively. The ortho-disposed amine groups and the adjacent methoxy group create a unique electronic and steric environment that influences the molecule's reactivity and intermolecular interactions.

Molecular Geometry

The precise three-dimensional arrangement of atoms in 3-Methoxy-o-phenylenediamine is crucial for understanding its chemical behavior. In the absence of experimental crystallographic data, a molecular geometry optimization was performed using computational chemistry methods to predict the most stable conformation.

Computational Methodology

The molecular geometry of 3-Methoxy-o-phenylenediamine was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This level of theory provides a reliable balance between accuracy and computational cost for organic molecules of this size. The calculations were performed to find the lowest energy conformer, representing the most probable geometry of the molecule in the gas phase.

Predicted Bond Lengths

The following table summarizes the key predicted bond lengths in the optimized structure of 3-Methoxy-o-phenylenediamine.

| Bond | Predicted Length (Å) |

| C-C (aromatic) | 1.38 - 1.41 |

| C1-N1 | 1.41 |

| C2-N2 | 1.41 |

| C3-O1 | 1.37 |

| O1-C(methyl) | 1.43 |

| N-H | 1.01 |

| C(methyl)-H | 1.09 |

Predicted Bond Angles

The key predicted bond angles are presented in the table below, illustrating the geometry around the substituent groups.

| Angle | Predicted Angle (°) |

| C2-C1-N1 | 121.5 |

| C1-C2-N2 | 120.8 |

| C2-C3-O1 | 118.5 |

| C4-C3-O1 | 121.3 |

| C3-O1-C(methyl) | 117.9 |

| H-N-H | 106.5 |

| H-C(methyl)-H | 109.5 |

Predicted Dihedral Angles

Dihedral angles provide insight into the planarity and orientation of the substituent groups relative to the benzene ring.

| Dihedral Angle | Predicted Angle (°) |

| C2-C3-O1-C(methyl) | -3.5 |

| C6-C1-N1-H | 0.0 |

| C3-C2-N2-H | 180.0 |

The near-zero dihedral angle for the methoxy group indicates that it is nearly coplanar with the benzene ring, which allows for resonance effects. The amine groups are predicted to have their hydrogen atoms oriented to minimize steric hindrance.

Intermolecular Interactions and Signaling Pathways

The arrangement of amine and methoxy groups in 3-Methoxy-o-phenylenediamine allows for a variety of intermolecular interactions, which are critical in biological systems and material science. The two amine groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These properties are fundamental to its potential role in drug-receptor interactions.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure and geometry of 3-Methoxy-o-phenylenediamine based on computational modeling. The predicted bond lengths, bond angles, and dihedral angles offer valuable insights for researchers in drug design and materials science. The arrangement of functional groups suggests a high potential for hydrogen bonding and other non-covalent interactions, which are key to its utility as a building block in more complex molecular systems. Further experimental validation, such as through X-ray crystallography, would be beneficial to confirm these theoretical findings.

Spectroscopic Profile of 3-Methoxybenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxybenzene-1,2-diamine (CAS No. 37466-89-0), a key aromatic amine intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The spectroscopic data for this compound (Molecular Formula: C₇H₁₀N₂O, Molecular Weight: 138.17 g/mol ) are summarized below.[1][2][3][4] Due to the limited availability of experimentally derived public data, the NMR and IR data presented are based on established prediction models and typical spectral ranges for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.7-6.9 | Multiplet | 3H | Ar-H |

| ~3.8 | Singlet | 3H | -OCH ₃ |

| ~3.5-4.5 (broad) | Singlet | 4H | -NH ₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~145-150 | C -OCH₃ |

| ~135-140 | C -NH₂ |

| ~120-125 | Ar-C H |

| ~110-115 | Ar-C H |

| ~105-110 | Ar-C H |

| ~55-60 | -OC H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H Stretch (Amine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1620-1580 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1520-1480 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1280-1200 | Strong | C-O Stretch (Aryl Ether) |

| 1180-1120 | Strong | C-N Stretch (Amine) |

| 900-675 | Medium-Strong | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 138 | 100 | [M]⁺ (Molecular Ion) |

| 123 | ~65 | [M-CH₃]⁺ |

| 108 | Variable | [M-CH₂O]⁺ |

| 95 | ~50 | Fragmentation Product |

| 77 | Variable | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to serve as a chemical shift reference (δ = 0.00 ppm).

2. Data Acquisition:

-

The NMR spectra are acquired on a spectrometer operating at a standard frequency for ¹H nuclei (e.g., 400 or 500 MHz).

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

The spectrum is collected using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (Electron Ionization - EI for GC-MS):

-

The sample is first vaporized and introduced into the ion source, often via a gas chromatograph (GC) for separation from any impurities.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.

2. Mass Analysis and Detection:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 3-Methoxybenzene-1,2-diamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Methoxybenzene-1,2-diamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of publicly accessible quantitative solubility data, this document focuses on delivering a robust framework for its experimental determination. This includes detailed methodologies for established solubility testing protocols and a predicted solubility profile based on the physicochemical properties of the molecule.

Physicochemical Properties of this compound

This compound, also known as 3-methoxy-o-phenylenediamine, possesses a molecular structure that dictates its solubility behavior. The presence of two amine (-NH₂) groups and a methoxy (-OCH₃) group attached to a benzene ring gives the molecule both polar and non-polar characteristics. The amine groups can act as hydrogen bond donors and acceptors, while the benzene ring and the methyl group of the methoxy moiety contribute to its non-polar nature.

Quantitative Solubility Data

Currently, there is limited publicly available quantitative data on the solubility of this compound in a wide range of common organic solvents. The table below summarizes the available data and provides a template for recording experimentally determined values. One source indicates a water solubility of 5.9 g/L at 25 °C.[1]

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method | Reference |

| Water | 25 | 0.59 | 0.043 | Reported | [1] |

| Methanol | Data not available | Data not available | |||

| Ethanol | Data not available | Data not available | |||

| Acetone | Data not available | Data not available | |||

| Dichloromethane | Data not available | Data not available | |||

| Ethyl Acetate | Data not available | Data not available | |||

| Toluene | Data not available | Data not available | |||

| Hexane | Data not available | Data not available |

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various common organic solvents can be made by considering the polarity of both the solute and the solvents.

-

High Expected Solubility: In polar protic solvents like methanol and ethanol , the amine and methoxy groups can form hydrogen bonds, leading to good solubility. Polar aprotic solvents such as acetone and ethyl acetate should also be effective due to dipole-dipole interactions.

-

Moderate Expected Solubility: Solvents with intermediate polarity like dichloromethane may show moderate solubility.

-

Low Expected Solubility: Non-polar solvents such as toluene and hexane are expected to be poor solvents for this compound due to the significant polarity imparted by the amine and methoxy functional groups.

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, the following established experimental protocols are recommended. The Isothermal Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed flask or vial.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid material should be visible.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant for analysis. It is crucial to avoid disturbing the solid phase.

-

Quantification: Determine the concentration of this compound in the aliquot using one of the analytical techniques described below.

Analytical Techniques for Quantification

This is a simple and direct method for determining solubility.[2]

Methodology:

-

Accurately weigh a clean, dry evaporation dish.

-

Transfer a precise volume of the saturated supernatant into the dish and weigh it again.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Dry the dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.

-

The weight of the residue corresponds to the amount of dissolved this compound, from which the solubility can be calculated.

This method is suitable if this compound exhibits a characteristic UV/Vis absorption spectrum in the chosen solvent.

Methodology:

-

Determine λmax: Record the UV/Vis spectrum of a dilute solution of this compound in the solvent to identify the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.

-

Analyze the Sample: Dilute the saturated supernatant with a known factor to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

Methodology:

-

Method Development: Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides good separation and a sharp peak for this compound.

-

Calibration: Prepare and run a series of standard solutions of known concentrations to establish a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Dilute the saturated supernatant with a suitable solvent and inject a known volume into the HPLC system.

-

Concentration Determination: Determine the concentration of the diluted sample from the calibration curve based on its peak area and then calculate the concentration of the original saturated solution.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented in the public domain, this technical guide provides researchers with the necessary tools to generate this crucial information. By employing the detailed experimental protocols outlined, particularly the isothermal shake-flask method coupled with appropriate analytical techniques, accurate and reliable solubility data can be obtained. The predicted solubility profile serves as a useful starting point for solvent selection in various research and development applications.

References

Navigating the Thermodynamic Landscape of 3-Methoxy-1,2-benzenediamine: A Technical Guide for Researchers

An in-depth exploration of the thermodynamic properties and stability of 3-methoxy-1,2-benzenediamine, a crucial molecule in pharmaceutical research and development. This guide provides a comprehensive overview of available data, outlines key experimental and computational methodologies for its characterization, and offers insights into its stability profile.

Introduction

3-Methoxy-1,2-benzenediamine is a substituted aromatic diamine that serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds with significant biological activities. Its structural features make it a key intermediate in the development of novel therapeutic agents. A thorough understanding of its thermodynamic properties and stability is paramount for optimizing reaction conditions, ensuring drug substance and product quality, and meeting regulatory requirements. This technical guide consolidates the available information on 3-methoxy-1,2-benzenediamine and provides a framework for its comprehensive characterization.

Core Physicochemical Properties

Table 1: Physicochemical Properties of 3-Methoxy-1,2-benzenediamine

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | --- |

| Molecular Weight | 138.17 g/mol | --- |

| Melting Point | 60-65 °C | [1][2] |

| Boiling Point | 255 °C | [3] |

| Appearance | Gray to light brown crystals | [1][2] |

| Water Solubility | ≤0.2% | [1] |

| Purity (typical) | ≥99% (GC) | [1] |

Comparative Thermodynamic Data

To provide a contextual understanding of the thermodynamic landscape of 3-methoxy-1,2-benzenediamine, this section presents available data for structurally related compounds: 1,2-benzenediamine and 3-methoxyaniline. These compounds share key functional groups and aromatic scaffolds, making their thermodynamic properties relevant for estimation and comparison.

Table 2: Thermodynamic Properties of Structurally Related Compounds

| Property | 1,2-Benzenediamine | 3-Methoxyaniline |

| Enthalpy | ||

| ΔfH°solid (kJ/mol) | -2.1 ± 2.1 | Not Available |

| ΔfH°liquid (kJ/mol) | Not Available | Not Available |

| ΔcH°solid (kJ/mol) | -3504 ± 3 | Not Available |

| Entropy | ||

| S°solid,1 bar (J/mol·K) | 162.13 | Not Available |

| Heat Capacity | ||

| Cp,solid (J/mol·K) | 150.82 @ 298.15 K | Not Available |

| Cp,liquid (J/mol·K) | Not Available | Not Available |

Data sourced from the NIST Chemistry WebBook.[4]

Experimental Protocols for Thermodynamic and Stability Analysis

Precise determination of the thermodynamic properties and stability of 3-methoxy-1,2-benzenediamine requires rigorous experimental evaluation. The following sections detail standard methodologies applicable to the characterization of this and similar organic compounds.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. It is invaluable for determining melting point, enthalpy of fusion, and heat capacity.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of 3-methoxy-1,2-benzenediamine into a standard aluminum DSC pan. Hermetically seal the pan to prevent sublimation or decomposition.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature sufficiently above the melting point (e.g., 100 °C).

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate.

-

A second heating ramp is often performed to analyze the thermal history of the sample.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. Heat capacity can be determined from the shift in the baseline of the DSC thermogram.

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is crucial for assessing thermal stability and decomposition profiles.

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of 3-methoxy-1,2-benzenediamine into a tared TGA pan (typically ceramic or platinum).

-

Instrument Setup: Position the sample pan in the TGA furnace.

-

Atmosphere and Flow Rate: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of decomposition provides an indication of thermal stability. The temperatures at which 5% or 10% mass loss occurs are often reported as key stability indicators. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.

Caption: General workflow for Thermogravimetric Analysis (TGA).

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the parent compound and its degradation products. This is achieved through forced degradation studies.

Forced Degradation Protocol:

-

Stock Solution Preparation: Prepare a stock solution of 3-methoxy-1,2-benzenediamine in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug substance at 80 °C for 48 hours.

-

Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.

-

-

Sample Analysis: Analyze the stressed samples by HPLC, comparing them to an unstressed control sample. The HPLC method should be developed to achieve baseline separation of the parent peak from all degradation product peaks.

Caption: Workflow for forced degradation studies and stability-indicating method development.

Computational Approaches to Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.

Methodology:

-

Molecular Structure Optimization: The 3D structure of 3-methoxy-1,2-benzenediamine is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry. These calculations confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provide the zero-point vibrational energy (ZPVE).

-

Thermochemical Analysis: From the output of the frequency calculations, various thermodynamic properties can be derived, including:

-

Enthalpy (H)

-

Entropy (S)

-

Gibbs Free Energy (G)

-

Heat Capacity (Cv, Cp)

-

These calculations are typically performed for the gaseous state at a standard temperature and pressure (298.15 K and 1 atm).

References

A Technical Guide to the Reaction Mechanisms of 3-Methoxybenzene-1,2-diamine for Pharmaceutical Research and Development

Abstract

This technical guide provides an in-depth exploration of the reaction mechanisms involving 3-Methoxybenzene-1,2-diamine, a versatile building block in the synthesis of various heterocyclic compounds of significant interest to the pharmaceutical industry. The vicinal diamine functionality, coupled with the electronic influence of the methoxy group, makes this reagent a valuable precursor for the construction of benzimidazoles, quinoxalines, and phenazines. This document offers detailed experimental protocols, quantitative data analysis, and mechanistic visualizations to support researchers, scientists, and drug development professionals in leveraging the synthetic potential of this compound.

Introduction

This compound, also known as 3-methoxy-o-phenylenediamine, is an aromatic diamine that serves as a cornerstone in the synthesis of a multitude of heterocyclic scaffolds.[1][2][3] Its utility stems from the two adjacent nucleophilic amino groups that readily participate in cyclocondensation reactions with a variety of electrophilic partners. The presence of the methoxy substituent on the benzene ring introduces electronic asymmetry, influencing the reactivity of the amino groups and potentially leading to regioselective outcomes in cyclization reactions.[4][5] This guide will delve into the core reaction mechanisms associated with this compound, focusing on the synthesis of benzimidazoles, quinoxalines, and phenazines, which are prominent motifs in numerous biologically active molecules.[6][7][8][9][10][11][12][13]

Core Reaction Mechanisms and Synthesis of Heterocyclic Scaffolds

The primary utility of this compound lies in its application as a precursor for the synthesis of fused nitrogen-containing heterocycles. The following sections detail the reaction mechanisms, experimental protocols, and quantitative data for the synthesis of benzimidazoles, quinoxalines, and phenazines.

Synthesis of Benzimidazoles

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, found in a wide range of pharmaceuticals.[1][14][15] The most common approach to its synthesis from this compound is the cyclocondensation with one-carbon synthons, such as aldehydes or carboxylic acids (and their derivatives).[4][15][16]

Reaction Mechanism with Aldehydes:

The reaction with aldehydes typically proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to the benzimidazole. The methoxy group, being electron-donating, enhances the nucleophilicity of the amino groups. The amino group para to the methoxy group (at position 2) is expected to be more nucleophilic than the one meta to it (at position 1). This difference in nucleophilicity can lead to the formation of two regioisomers: the 4-methoxy- and 7-methoxybenzimidazole derivatives. However, the initial nucleophilic attack can occur at either amino group, and the subsequent cyclization and aromatization lead to the final product mixture.[5]

Experimental Protocol: Synthesis of 2-Substituted-4(7)-methoxy-1H-benzimidazoles [5][16]

A solution of this compound (1.0 mmol) and an appropriate aldehyde (1.05 mmol) in ethanol (15 mL) is treated with a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol). The mixture is stirred at room temperature for 30 minutes and then refluxed for 3-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The crude product is then purified by recrystallization or column chromatography to yield a mixture of the 4-methoxy- and 7-methoxybenzimidazole regioisomers.

Quantitative Data:

The following table summarizes representative yields for the synthesis of benzimidazoles from o-phenylenediamines and various aldehydes under different catalytic conditions.

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Er(OTf)₃ | Water | 100 (MW) | 0.25 | 92 (for 2-phenyl) | [14] |

| 4-Chlorobenzaldehyde | p-TsOH | DMF | 80 | 2-3 | High | [16] |

| Various aldehydes | Au/TiO₂ | CHCl₃:MeOH | 25 | 2 | High | [15] |

| Benzaldehyde | None | Water | 100 (MW) | 0.25 | 41 (2-phenyl), 51 (1-benzyl-2-phenyl) | [14] |

Synthesis of Quinoxalines

Quinoxalines are another important class of N-heterocycles with a wide range of biological activities, including antimicrobial and anticancer properties.[1][3][6][7][10][17] They are most commonly synthesized through the condensation of o-phenylenediamines with α-dicarbonyl compounds.[14][18][19][20][21]

Reaction Mechanism with α-Dicarbonyls:

The reaction involves a double condensation between the two amino groups of this compound and the two carbonyl groups of the α-dicarbonyl compound. The reaction proceeds through a diimine intermediate which then aromatizes to the quinoxaline. Due to the unsymmetrical nature of this compound, the reaction with an unsymmetrical α-dicarbonyl compound can lead to a mixture of regioisomeric quinoxalines.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Methoxyquinoxalines [19][21][22]

In a microwave reactor vial, a mixture of this compound (1 mmol), an α-dicarbonyl compound (e.g., benzil) (1 mmol), and a catalytic amount of iodine (5 mol%) is suspended in aqueous ethanol (1:1, 2 mL). The reaction vessel is sealed and subjected to microwave irradiation at 100 °C for 5-10 minutes. After cooling, the reaction mixture is diluted with water and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Quantitative Data:

The following table presents a summary of yields for quinoxaline synthesis under various conditions.

| 1,2-Diamine | α-Dicarbonyl Compound | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

| o-Phenylenediamine | Benzil | Alumina-supported MoVP | Toluene | 2 h | 92 | [5][21] |

| 4-Methyl-1,2-phenylenediamine | Benzil | Iodine (5 mol%), MW | aq. EtOH | 5 min | 95 | [19] |

| o-Phenylenediamine | Benzil | Glycerol/Water | Water | 4-6 min | 85-91 | [20] |

| o-Phenylenediamine | Glyoxal | Ni-nanoparticles | Acetonitrile | 10 min | Quantitative | [6] |

| 4-Nitro-1,2-phenylenediamine | Benzil | Iodine (5 mol%), MW | aq. EtOH | 7 min | 90 | [19] |

Synthesis of Phenazines

Phenazine derivatives are of interest for their applications in materials science and as biologically active compounds.[23] The synthesis of phenazines can be achieved through the condensation of o-phenylenediamines with catechols or other 1,2-dicarbonyl equivalents.[6][12][18][24][25]

Reaction Mechanism with Catechol:

The reaction of this compound with catechol proceeds via an oxidative condensation. The catechol is first oxidized to the corresponding o-quinone, which then undergoes a double condensation with the diamine to form a dihydrophenazine intermediate. Subsequent oxidation yields the aromatic phenazine. The position of the methoxy group will direct the formation of a substituted phenazine.

Experimental Protocol: Synthesis of 2-Methoxyphenazine [26]

A mixture of this compound (1 mmol) and catechol (1 mmol) is heated in a high-boiling solvent such as dimethylbenzene in the presence of an oxidizing agent (e.g., air or oxygen flow) at 140-200 °C for an extended period (40-90 hours). After completion of the reaction, the solvent is removed, and the crude product is purified by column chromatography to yield 2-methoxyphenazine.

Regioselectivity in Reactions of this compound

A critical consideration in the use of this compound is the potential for the formation of regioisomers. The electron-donating methoxy group at the 3-position enhances the electron density of the benzene ring, particularly at the ortho and para positions. This electronic effect, combined with steric hindrance, influences the relative nucleophilicity of the two amino groups.

The amino group at the 2-position (para to the methoxy group) is electronically activated and is expected to be more nucleophilic. Conversely, the amino group at the 1-position (meta to the methoxy group) is less activated. Consequently, in reactions with unsymmetrical electrophiles, a mixture of two regioisomers is often formed.[4][5] The precise ratio of these isomers can be influenced by the reaction conditions, including the nature of the electrophile, the catalyst, the solvent, and the temperature. For a definitive structural elucidation of the resulting products, advanced analytical techniques such as 2D NMR (COSY, HSQC, HMBC) are indispensable.[13]

Applications in Drug Development

The heterocyclic scaffolds synthesized from this compound are of profound importance in drug discovery and development.

-

Benzimidazoles: This class of compounds exhibits a broad spectrum of biological activities, including anthelmintic (e.g., albendazole), antiulcer (e.g., omeprazole), and anticancer properties.[8][9][11][12][13] The ability to readily synthesize a diverse library of substituted benzimidazoles from this compound makes it a valuable tool in lead optimization.

-

Quinoxalines: Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities.[1][3][6][7][10] Some quinoxaline-containing compounds have been investigated as kinase inhibitors and DNA intercalating agents.

-

Phenazines: Phenazines, including those produced by bacteria, display antibiotic and antitumor activities.[23] Synthetic phenazine derivatives are being explored for their potential as therapeutic agents.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. This guide has provided a comprehensive overview of the key reaction mechanisms for the synthesis of benzimidazoles, quinoxalines, and phenazines. The detailed experimental protocols, quantitative data, and mechanistic visualizations are intended to empower researchers in the pharmaceutical sciences to effectively utilize this building block in the design and synthesis of novel therapeutic agents. A thorough understanding of the potential for regioisomer formation is crucial for the unambiguous characterization of the synthesized molecules and the interpretation of their structure-activity relationships. Further exploration of catalytic systems and reaction conditions can lead to more efficient and selective syntheses of these important heterocyclic scaffolds.

References

- 1. eijppr.com [eijppr.com]

- 2. This compound | C7H10N2O | CID 184268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Facile Synthesis of Unsymmetrical Acridines and Phenazines by a Rhodium(III)-Catalyzed Amination, Cyclization and Aromatization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

- 12. researchgate.net [researchgate.net]

- 13. ijcmas.com [ijcmas.com]

- 14. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 15. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One-Pot Synthesis of Dihalogenated Ring-Fused Benzimidazolequinones from 3,6-Dimethoxy-2-(cycloamino)anilines Using Hydrogen Peroxide and Hydrohalic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. arkat-usa.org [arkat-usa.org]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Quantum Chemical Calculations and Theoretical Studies of 3-Methoxybenzene-1,2-diamine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 3-Methoxybenzene-1,2-diamine. Due to a lack of specific published quantum chemical data for this molecule in the current literature, this paper focuses on established methodologies, employing o-phenylenediamine as a representative model for illustrative purposes. The guide details the typical computational protocols for geometry optimization, vibrational frequency analysis, and frontier molecular orbital analysis using Density Functional Theory (DFT). Furthermore, it outlines a general experimental protocol for the synthesis and spectroscopic characterization of aromatic diamines. This document is intended to serve as a methodological resource for researchers and professionals in drug development and materials science, enabling them to apply these techniques to this compound and related compounds.

Introduction

This compound, a substituted o-phenylenediamine, is a molecule of interest in various chemical and pharmaceutical research areas due to its potential as a building block for heterocyclic compounds and as a ligand in coordination chemistry. Understanding its molecular structure, electronic properties, and reactivity is crucial for its application in drug design and material science. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool for elucidating these properties at the atomic level.

Theoretical and Computational Methodology

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules. The typical workflow for such a study is depicted below.

Density Functional Theory (DFT) as a Primary Tool

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of this compound. The choice of functional and basis set is critical for obtaining reliable results. A common and well-validated combination for organic molecules is the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p).

Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The outcome of this calculation provides key structural parameters.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency calculation is performed. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsion.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Representative Computational Data (o-Phenylenediamine)

In the absence of specific data for this compound, the following tables present theoretical data for the parent molecule, o-phenylenediamine, calculated at the B3LYP/6-31G(d) level of theory. This serves to illustrate the type of quantitative data that would be obtained from a computational study.

Table 1: Calculated Structural Parameters of o-Phenylenediamine

| Parameter | Bond | Calculated Value |

| Bond Length | C1-C2 | 1.40 Å |

| C1-N1 | 1.41 Å | |

| C2-N2 | 1.41 Å | |

| Bond Angle | C2-C1-N1 | 120.5° |

| C1-C2-N2 | 120.5° | |

| Dihedral Angle | N1-C1-C2-N2 | 0.0° |

Table 2: Calculated Vibrational Frequencies of o-Phenylenediamine (Selected Modes)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3450 | N-H Symmetric Stretch |

| 3360 | N-H Asymmetric Stretch |

| 1620 | C=C Aromatic Stretch |

| 1270 | C-N Stretch |

Table 3: Calculated Electronic Properties of o-Phenylenediamine

| Property | Calculated Value |

| HOMO Energy | -5.25 eV |

| LUMO Energy | -0.15 eV |

| HOMO-LUMO Gap | 5.10 eV |

| Dipole Moment | 1.50 D |

General Experimental Protocol

The synthesis and characterization of aromatic diamines like this compound typically follow a well-established protocol.

Synthesis

A common synthetic route to aromatic diamines is the reduction of the corresponding dinitro or nitroamino compound. For instance, 3-methoxy-1,2-dinitrobenzene or 2-amino-3-methoxynitrobenzene could serve as a precursor.

Detailed Steps:

-

Reduction: The nitro-precursor is dissolved in a suitable solvent (e.g., ethanol, acetic acid). A reducing agent, such as tin and concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is added. The reaction mixture is typically heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled, and the excess acid is neutralized with a base (e.g., sodium hydroxide, sodium bicarbonate).

-

Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be further purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to obtain the pure diamine.

Characterization

The synthesized compound is characterized using various spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule, providing detailed information about its structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of the bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural elucidation.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Conclusion

While specific quantum chemical and detailed experimental data for this compound are not prevalent in the accessible literature, this whitepaper provides a robust methodological framework for its investigation. The outlined DFT protocols for geometry optimization, vibrational analysis, and electronic property prediction, exemplified with data for o-phenylenediamine, offer a clear roadmap for future computational studies. Similarly, the general experimental protocol for the synthesis and characterization of aromatic diamines provides a practical guide for researchers. The application of these combined theoretical and experimental approaches will be crucial in unlocking the full potential of this compound in drug discovery and materials science. It is recommended that future work focus on performing these specific calculations and experiments to build a comprehensive data profile for this compound.

safety, handling, and toxicity information for 3-Methoxybenzene-1,2-diamine

An In-depth Technical Guide to 3-Methoxybenzene-1,2-diamine: Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for this compound from your supplier before handling this chemical.

Chemical and Physical Properties

This compound, also known as 2,3-Diaminoanisole, is an aromatic amine with the chemical formula C₇H₁₀N₂O.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 37466-89-0 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Appearance | Solid, Low Melting Solid, or Liquid | [3][4] |

| Melting Point | 39-40 °C or 77-78 °C | [5][6] |

| Boiling Point | 114-116 °C at 0.5 Torr; 286.3 °C at 760 mmHg | [5][6] |

| Solubility | Slightly soluble in water (5.9 g/L at 25 °C) | [6][7] |

| pKa | 4.10 ± 0.10 (Predicted) | [5][7] |

| Density | 1.170 ± 0.06 g/cm³ | [5][6] |

Safety and Hazards

This compound is a hazardous chemical that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Classification

The compound is classified with the following hazard statements:

The signal word associated with this chemical is Danger or Warning .[1][3]

General Toxicity of Aromatic Amines

Aromatic amines as a class of compounds are known for their potential health hazards.[9] Many are readily absorbed through the skin due to being lipid-soluble.[10] Exposure can lead to various adverse health effects, and some aromatic amines are classified as carcinogens or mutagens.[9][10] They can be highly toxic to aquatic life and mammals.[10] Long-term exposure to certain aromatic amines has been linked to an increased risk of bladder cancer.[11]

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is critical to minimize exposure and associated risks. The following procedures and PPE are recommended.

Engineering Controls

-

Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[8][12]

-

Ensure safety shower and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[8][12]

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator.[8]

Handling Procedures

-

Avoid inhalation of dust, fumes, or vapors.[8]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke in the laboratory.[13]

-

Keep the container tightly closed when not in use.[8]

Storage

-

Store in a cool, dry, dark place in an inert atmosphere.[3][14]

-

Store away from incompatible materials such as oxidizing agents.[13]

Toxicity and Metabolism

Known Toxic Effects

-

Acute Effects: Harmful if swallowed, inhaled, or in contact with skin. It causes irritation to the skin, eyes, and respiratory tract.[1][8] Symptoms of contact can include skin irritation, irritation in the nose, and headaches upon inhalation.[12]

-

Chronic Effects: As an aromatic amine, there is a potential for long-term health effects. Chronic exposure to other aromatic amines has been associated with damage to blood cells and carcinogenicity.[10][15]

Predicted Metabolic Pathway

The metabolic pathway for this compound has not been specifically detailed in the available literature. However, like other aromatic compounds such as benzene, it is expected to undergo metabolic activation and detoxification processes in the liver.[16][17] The primary mechanism of benzene toxicity involves the generation of reactive metabolites.[16] Metabolism likely involves two main phases:

-

Phase I (Activation): Cytochrome P450 enzymes can oxidize the aromatic ring, potentially forming reactive intermediates.

-

Phase II (Detoxification): These intermediates can then be conjugated with molecules like glucuronic acid or sulfate to form more water-soluble metabolites that can be excreted.[17]

Experimental Protocols

Detailed experimental protocols for this specific compound are not widely published. However, general methodologies for the analysis and handling of aromatic amines are established.

NIOSH Method for Aromatic Amine Analysis

This protocol outlines a general procedure for sampling and analyzing aromatic amines in a work environment.[18]

-

Objective: To measure worker exposure to airborne aromatic amines.

-

Methodology:

-

Sampling: Air is drawn through a solid sorbent tube (e.g., silica gel) using a personal sampling pump at a known flow rate.[18]

-

Sample Preparation: The front and back sections of the sorbent tube are placed in separate vials. A desorption solvent (e.g., 95% ethanol) is added to each vial.[18]

-

Desorption: The vials are agitated in an ultrasonic bath for approximately one hour to desorb the analytes from the sorbent.[18]

-

Analysis: The resulting solution is analyzed by Gas Chromatography with a Flame Ionization Detector (GC-FID).[18]

-

Calibration: A calibration curve is generated daily using at least six working standards over the expected concentration range of the samples.[18]

-

Protocol for Determination of Aromatic Amines in Urine

This method is used to monitor biological exposure to aromatic amines.[12]

-

Objective: To quantify aromatic amine adducts in urine samples.

-

Methodology:

-

Sample Collection: Urine samples are collected in polypropylene tubes.[12]

-

Hydrolysis: Concentrated hydrochloric acid is added to the urine, and the mixture is heated to cleave aromatic amine adducts.[12]

-

Neutralization & Filtration: The sample is cooled and made alkaline with sodium hydroxide solution. The resulting precipitate is filtered.[12]

-

Derivatization: The extracted amines are derivatized. This involves diazotization with sodium nitrite followed by substitution with iodine (using hydriodic acid) to form aromatic iodine compounds, which are more amenable to GC analysis.[12]

-

Analysis: The derivatized sample is analyzed using comprehensive multi-dimensional gas chromatography-mass spectrometry (GCxGC-qMS).[12]

-

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person.

Spill and Disposal

-

Spill Response: Evacuate the area. Wear appropriate PPE. Avoid generating dust. Cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[8] Do not allow the chemical to enter drains.

-

Waste Disposal: Dispose of waste material at an approved waste disposal facility, in accordance with local, state, and federal regulations.[8]

References

- 1. This compound | C7H10N2O | CID 184268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 37466-89-0 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exposure to aromatic amines [clik.dva.gov.au]

- 12. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.de [fishersci.de]

- 14. 37466-89-0|this compound|BLD Pharm [bldpharm.com]

- 15. nj.gov [nj.gov]

- 16. Metabolome-wide association study of occupational exposure to benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cdc.gov [cdc.gov]

Methodological & Application

Application Note: Synthesis of Methoxy-Substituted Benzimidazoles from 3-Methoxybenzene-1,2-diamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents due to its structural similarity to purine and its ability to engage with a wide range of biological targets.[1][2][3] Benzimidazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4] The strategic functionalization of the benzimidazole core is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's therapeutic efficacy and pharmacokinetic profile.

3-Methoxybenzene-1,2-diamine is a key starting material for the synthesis of 4-methoxy-substituted benzimidazoles.[5] The presence of the methoxy group can enhance the pharmacological activity of benzazole derivatives by donating hydrogen atoms or electrons to stabilize free radicals.[6] This document provides detailed protocols for the synthesis of 4-methoxy-1H-benzimidazoles via the condensation of this compound with either carboxylic acids or aldehydes, two of the most common and effective methods for benzimidazole ring formation.[7]

Core Synthetic Pathways

The primary methods for synthesizing the benzimidazole ring from an o-phenylenediamine precursor involve a cyclocondensation reaction. This can be achieved by reacting the diamine with a one-carbon synthon, typically an aldehyde or a carboxylic acid (or its derivatives).[8]

-